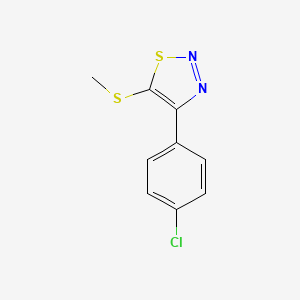

4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S2/c1-13-9-8(11-12-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBUVBVHRNLDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Potential Antimicrobial and Anticancer Properties

This compound has shown promising results in biological assays, indicating potential applications as an antimicrobial and anticancer agent. Its mechanism of action typically involves the inhibition of specific enzymes or receptors, which may disrupt essential biological processes in pathogens or cancer cells. Notably, studies have demonstrated that derivatives of thiadiazole compounds exhibit a range of pharmacological activities including:

- Antibacterial : Inhibiting bacterial growth through enzyme inhibition.

- Antifungal : Effective against various fungal strains.

- Anticancer : Demonstrated cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole derivatives often involves complex organic reactions that can be optimized for higher yields and purity. For example, research has indicated that substituting different functional groups on the thiadiazole scaffold can enhance its anticancer activity significantly .

Agricultural Science

Pesticidal and Herbicidal Applications

In agricultural science, this compound is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific biological targets makes it suitable for protecting crops from pests and diseases. The compound's efficacy as a pesticide can be attributed to its mechanism of action similar to that observed in medicinal applications—disrupting vital processes in pest organisms .

Industrial Applications

Synthesis of Complex Organic Molecules

The compound is also valuable in industrial chemistry for the synthesis of other complex organic molecules. Its unique structural characteristics allow it to serve as a building block for creating new compounds with desired properties. This application is particularly relevant in the pharmaceutical industry, where the development of novel drugs often relies on the modification of existing chemical structures .

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Structure Features | Distinguishing Properties |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Contains a simpler thiadiazole core | Different biological activities |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole | Variations in substituent placement | Affects reactivity and interaction profiles |

| 5-(4-Chlorophenyl)-1,2,4-triazole | Contains a triazole ring instead | Offers different pharmacological activities |

Case Studies

- Anticancer Activity Study : A recent study investigated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showing enhanced antitumor activity when modified with piperazine or piperidine rings. The most potent derivative achieved an IC50 value of 2.32 µg/mL against MCF-7 cells .

- Pesticidal Efficacy Study : Research on the agricultural applications highlighted the effectiveness of thiadiazole derivatives as pesticides. These compounds were found to disrupt metabolic pathways in target pests more effectively than traditional pesticides .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects depend on the specific targets and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution

4-(4-Fluorophenyl) and 4-(4-Bromophenyl) Derivatives :

Isostructural analogs of the target compound, such as 4-(4-fluorophenyl)- and 4-(4-bromophenyl)-substituted 1,2,3-thiadiazoles (compounds 4 and 5 in ), exhibit nearly identical crystal packing and molecular conformations despite halogen differences. Single-crystal X-ray diffraction reveals triclinic $ P\bar{1} $ symmetry with two independent molecules in the asymmetric unit. The halogen substituent (Cl vs. F/Br) minimally affects molecular conformation but necessitates slight adjustments in crystal lattice parameters due to size and electronegativity variations .Selenadiazole Analog :

Replacement of the sulfur atom in the thiadiazole ring with selenium (e.g., 4-(4-chlorophenyl)-1,2,3-selenadiazole derivatives) alters molecular interactions. The larger atomic radius of selenium increases polarizability, leading to stronger intramolecular C–H⋯Se and intermolecular C–H⋯N/O interactions, as observed in crystallographic studies .

Anticancer Activity:

- 5-(4-Chlorophenyl)-1,3,4-thiadiazoles : Derivatives with piperazine or piperidine rings linked via acetamide (e.g., compounds 4e and 4i in ) show enhanced antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ < 5 µg/mL), outperforming 5-fluorouracil (5-FU). The ethoxyphenyl and benzyl groups increase lipophilicity, improving cellular uptake .

Anticonvulsant Activity:

- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole: Exhibits significant protection against electroshock-induced seizures, attributed to the 4-chlorophenyl group’s hydrophobic interactions with neuronal targets .

Antifungal and Antibiotic Activity:

- Triazole-thiadiazole hybrids (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole) demonstrate broad-spectrum antifungal activity, highlighting the role of halogen and methoxy substituents in target binding .

Physicochemical and Spectroscopic Properties

Sulfonyl vs. Sulfanyl Groups :

Replacement of the methylsulfanyl group with ethylsulfonyl (e.g., 4-(4-chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole, ) introduces a strongly electron-withdrawing sulfonyl moiety, increasing polarity and reducing lipid solubility. This substitution shifts NMR signals upfield due to decreased electron density at the thiadiazole core .Spectral Characterization : For 4-(4-chlorophenyl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2,3-thiadiazole (), ¹H NMR reveals aromatic protons at δ 7.54–7.89 ppm and a methyl group at δ 2.82 ppm. Similar shifts are expected for the target compound, with adjustments based on substituent electronic effects .

Biological Activity

4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring with a chlorophenyl group and a methylsulfanyl substituent. Its molecular formula is with a molecular weight of approximately 232.75 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to their active sites, leading to various biological effects such as antimicrobial or anticancer activities .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that derivatives containing the thiadiazole moiety demonstrated effectiveness against various bacterial strains .

Antifungal Activity

This compound has also been evaluated for its antifungal potential. The presence of the chlorophenyl and methylsulfanyl groups enhances its interaction with fungal targets, making it a candidate for further antifungal drug development .

Anticancer Activity

A notable area of research involves its anticancer properties. In vitro studies have shown that this compound can induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these activities suggest a promising therapeutic potential .

Case Studies and Research Findings

- Antiviral Activity : A study synthesized several derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and tested their antiviral activity against the tobacco mosaic virus. Some derivatives showed promising results, indicating the potential for developing antiviral agents based on thiadiazole structures .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that modifications in the structure of thiadiazole derivatives could significantly enhance their anticancer activity. For example, substituting different groups on the phenyl ring led to variations in IC50 values, highlighting structure-activity relationships crucial for drug design .

- Mechanistic Insights : Research involving enzyme kinetics revealed that compounds similar to this compound can inhibit specific enzymes involved in cancer cell metabolism, providing insights into their mechanism of action .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with other thiadiazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole | Lacks methylsulfanyl group | Moderate antimicrobial activity |

| 5-(Methylsulfanyl)-1,2,3-thiadiazole | Different substituents | Enhanced antifungal properties |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Different ring structure | Notable anticancer effects |

Q & A

Q. What synthetic methodologies are reported for 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step reactions, including cyclization and sulfanyl group introduction. A representative method involves reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by alkylation with methylsulfanyl groups. For example, a related thiadiazole derivative was synthesized in 65% yield using optimized conditions (1 h reaction time, CDCl₃ solvent) . Key parameters for optimization include temperature control (ambient to 80°C), solvent polarity, and stoichiometric ratios of reactants. NMR (¹H and ¹³C) and elemental analysis are critical for confirming purity and structure .

Q. What analytical techniques are recommended to characterize this compound and verify its structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 2.82 ppm for -CH₃, aromatic protons at δ 7.54–7.89 ppm) and ¹³C NMR (δ 15.9–168.1 ppm) confirm substituent positions and electronic environments .

- Elemental Analysis : Matches calculated values (e.g., C 40.42%, H 2.16%, N 17.14%) to validate purity .

- Single-Crystal X-ray Diffraction : Used for resolving ambiguities in stereochemistry; analogous compounds show intramolecular interactions (C–H⋯O/Se) influencing crystal packing .

Q. What preliminary biological screening approaches are applicable to assess its pharmacological potential?

In vitro assays on cancer cell lines (e.g., NCI-60 panel) are standard for antitumor activity screening. Related thiadiazoles exhibit IC₅₀ values in micromolar ranges, suggesting mechanisms like kinase inhibition or DNA intercalation . For antimicrobial studies, molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) paired with MIC determinations is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships for this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. For example, electron-withdrawing groups (e.g., -Cl) enhance electrophilic attack susceptibility .

- Molecular Docking : Screens against protein targets (e.g., EGFR, COX-2) to rationalize observed bioactivity. Analogous compounds show binding affinities via sulfanyl and chlorophenyl interactions .

Q. What strategies resolve contradictions in reported pharmacological data, such as varying IC₅₀ values across studies?

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Synergistic Studies : Evaluate combinatorial effects with known drugs to clarify mechanisms (e.g., P-glycoprotein inhibition for multidrug resistance) .

Q. How do substituent modifications (e.g., replacing methylsulfanyl with cyclohexylsulfanyl) impact physicochemical and biological properties?

- Lipophilicity : LogP increases with bulkier substituents (e.g., cyclohexylsulfanyl), affecting membrane permeability .

- Bioactivity : Methylsulfanyl derivatives may exhibit higher metabolic stability compared to arylthio analogs due to reduced oxidation susceptibility .

- Crystallinity : Bulky groups disrupt molecular packing, reducing melting points and solubility .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Byproduct Formation : Optimize reaction stoichiometry and use scavengers (e.g., molecular sieves) to remove intermediates.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Process Analytics : Implement in-line FTIR or PAT tools to monitor reaction progress in real time .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions for this compound?

- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and analyze via HPLC to identify degradation products (e.g., sulfoxide formation) .

- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Q. What crystallographic techniques reveal intermolecular interactions influencing stability and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.